![molecular formula C8H12BrN3O2 B13076769 {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a synthetic organic compound with the molecular formula C₈H₁₂BrN₃O₂ It is characterized by the presence of an oxetane ring, a pyrazole ring, and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Oxetane Ring Formation: The oxetane ring can be formed through a cyclization reaction involving an appropriate diol and a dehydrating agent.
Coupling Reaction: The brominated pyrazole is coupled with the oxetane ring through a nucleophilic substitution reaction, typically using a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation reactions to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxetane derivatives with ketone or aldehyde functional groups.
Reduction: De-brominated pyrazole derivatives.
Substitution: Pyrazole derivatives with various substituents replacing the bromine atom.
科学研究应用
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of {3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of the target. The presence of the bromine atom and the oxetane ring can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: Lacks the bromine atom, which may affect its reactivity and binding properties.
{3-[(3-amino-4-chloro-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and interactions.
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol: The presence of a methyl group instead of bromine can alter its steric and electronic properties.
Uniqueness
{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and biological activity
属性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
[3-[(3-amino-4-bromopyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C8H12BrN3O2/c9-6-1-12(11-7(6)10)2-8(3-13)4-14-5-8/h1,13H,2-5H2,(H2,10,11) |
InChI 键 |
AUDKITCNLQYIQP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(CN2C=C(C(=N2)N)Br)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



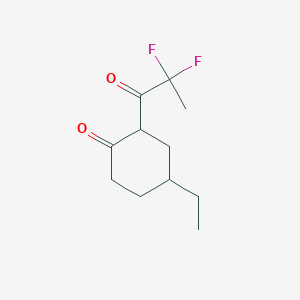
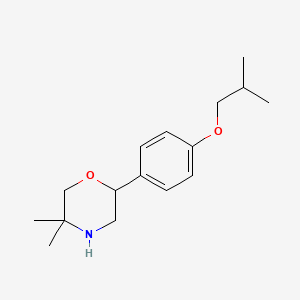
![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
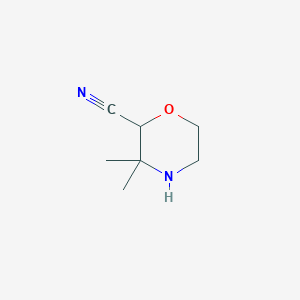
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
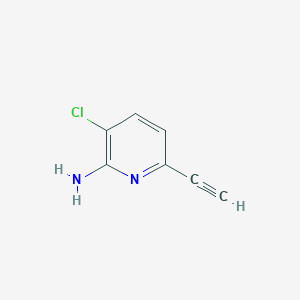
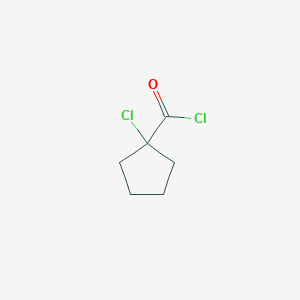

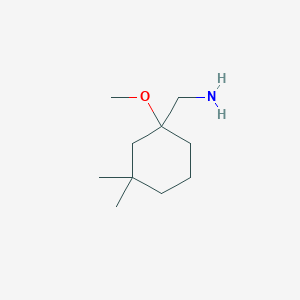
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
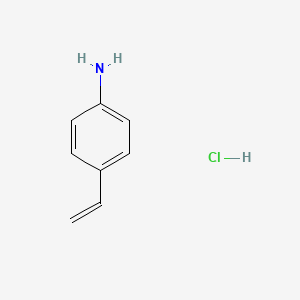

![1H,2H,3H,4H-benzo[f]isoquinoline](/img/structure/B13076796.png)
